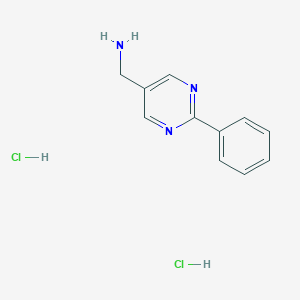
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride, also known as 2-PPM, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. 2-PPM is a derivative of the pyrimidine family of compounds and is a colorless, odorless, and crystalline solid. It has a melting point of 125 °C and is soluble in water and polar organic solvents.
Applications De Recherche Scientifique
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been studied for its potential applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drug metabolism, enzyme inhibition, and receptor binding. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the effects of certain drugs on the immune system. Additionally, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been used in the study of drug metabolism in the liver and kidneys.
Mécanisme D'action
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride increases the levels of acetylcholine in the brain, which can lead to increased activity of the nervous system. This increase in activity can lead to increased alertness, increased concentration, and improved memory.
Biochemical and Physiological Effects
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has been studied for its biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain and to increase the activity of the nervous system. Additionally, it has been found to increase the activity of certain enzymes and to inhibit the activity of certain receptors. Furthermore, it has been found to increase the levels of certain hormones, such as cortisol, and to decrease the levels of certain hormones, such as testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity. Additionally, it is stable in aqueous solutions and can be stored at room temperature. However, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride has several limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of oxygen. Furthermore, it has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
The potential applications of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride are numerous and are only beginning to be explored. Future research could focus on the development of new synthesis methods to improve the yield and purity of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. Additionally, research could focus on the development of new applications for (2-phenylpyrimidin-5-yl)methanamine dihydrochloride, such as in the study of drug metabolism, enzyme inhibition, and receptor binding. Furthermore, research could focus on the development of new techniques for the delivery of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride, such as through the use of liposomes or nanoparticles. Finally, research could focus on the development of new analytical techniques for the detection and quantification of (2-phenylpyrimidin-5-yl)methanamine dihydrochloride.
Méthodes De Synthèse
(2-phenylpyrimidin-5-yl)methanamine dihydrochloride can be synthesized in a two-step process. The first step involves reacting 2-amino-5-chloropyrimidine with a primary amine, such as methylamine, in the presence of anhydrous ammonia. This reaction is then followed by the addition of hydrochloric acid to the reaction mixture to form the final product, (2-phenylpyrimidin-5-yl)methanamine dihydrochloride.
Propriétés
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;;/h1-5,7-8H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAILTCXFOAUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
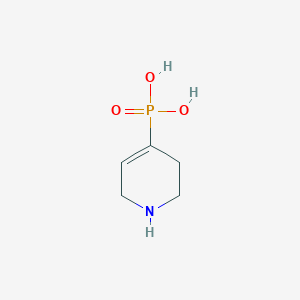
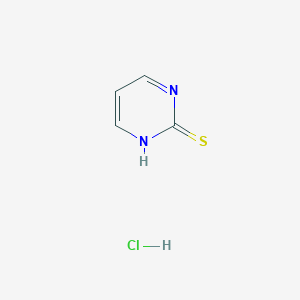
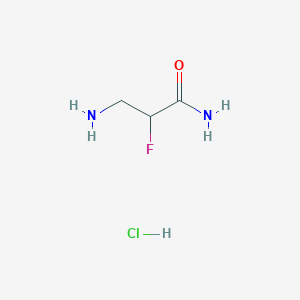

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)


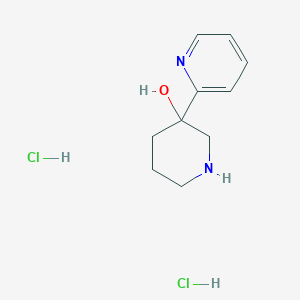
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)